![molecular formula C7H8ClNS B1380269 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine CAS No. 1518717-54-8](/img/structure/B1380269.png)
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine
Overview
Description
2-Chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine (CPT) is a heterocyclic amine that is widely used in a variety of scientific fields. It is a versatile compound with a wide range of applications and is of particular interest to researchers due to its versatile structure and wide range of potential uses. In
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine and its derivatives have been utilized in various synthetic processes, leading to the production of enantiomeric derivatives with significant biological activities. For instance, the synthesis of two enantiomeric derivatives starting from a related compound, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, demonstrated specific structural characteristics and showed preliminary antitumor activity against MCF-7, indicating potential in pharmaceutical research (Gao, Hui, Fu, Ju., Zhao, Ming-juan, Song, Xin-jian, Yang, Ping, Zheng, Yin, 2015). This suggests the compound’s role in developing antitumor drugs.
Organometallic Chemistry and Regioselectivity
In organometallic chemistry, studies on the regioselectivity of the synthesis of new σ-element-substituted cyclopenta[b]thiophene derivatives revealed the compound's versatility. The reaction of a related thiopentalenyllithium with various electrophilic reagents led to the formation of specific isomers, demonstrating the compound's utility in synthesizing organometallic compounds with precise structural properties (D. A. Kissounko, M. V. Zabalov, Y. Oprunenko, D. A. Lemenovskii, 2000).
Liquid Crystal Materials
Research into the synthesis and properties of derivatives based on 5,6-dihydro-4H-cyclopenta[b]thiophene highlighted its application in creating liquid crystal materials. Novel liquid crystals containing this core unit were synthesized, showing enhanced birefringence and dielectric anisotropy, beneficial for applications in liquid crystal displays and optical devices (Wan Danyang, Yang Xiaozhe, Li Juanli, Minggang Hu, Mo Lingchao, Che Zhaoyi, Qiang Guo, Zhongwei An, Li-Hao Jian, 2020).
Antimicrobial Activity
The synthesis of acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide showcased the compound's potential in antimicrobial applications. These derivatives were screened for in vitro anti-inflammatory and antioxidant activity, displaying effects comparable to ibuprofen and ascorbic acid, respectively, indicating the compound's potential in developing new antimicrobial agents (K. P. Kumar, K. Anupama, K. A. Khan, 2008).
properties
IUPAC Name |
2-chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c8-7-3-4-5(9)1-2-6(4)10-7/h3,5H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNYFBDVONTICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1518717-54-8 | |
Record name | 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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